1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a piperazine ring, a triazole ring, and a pyridine ring, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperazine ring, followed by the introduction of the triazole and pyridine rings. The reaction conditions may vary, but common methods include the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Its unique structure allows it to bind to enzymes and receptors, making it a candidate for drug development. In industry, it may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE can be compared with other piperazine derivatives, such as 1-benzylpiperazine and 1-(4-methylpiperazin-1-yl)triazole. These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the triazole and pyridine rings in this compound sets it apart from other similar compounds, contributing to its distinct pharmacological profile.
Properties
Molecular Formula |
C21H24N6OS |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H24N6OS/c1-25-20(18-7-9-22-10-8-18)23-24-21(25)29-16-19(28)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
InChI Key |
WUOCYIUBEGRVAN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.